

In-Depth Technical Guide: Chemical Structure and Synthesis of Galidesivir (BCX4430)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Galidesivir	
Cat. No.:	B1663889	Get Quote

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Abstract

Galidesivir (BCX4430) is a broad-spectrum antiviral agent with demonstrated activity against a range of RNA viruses. As an adenosine nucleoside analog, its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination of viral RNA synthesis. This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for **Galidesivir**, presenting key quantitative data and detailed experimental protocols to support further research and development efforts in the field of antiviral therapeutics.

Chemical Structure

Galidesivir is a C-nucleoside analog of adenosine. Its chemical structure is characterized by a pyrrolo[3,2-d]pyrimidine base linked to a 1-aza-ribose (pyrrolidine) ring.

IUPAC Name: (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol[1][2][3]

Molecular Formula: C11H15N5O3[1]

Molecular Weight: 265.27 g/mol [1]

SMILES String: C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3--INVALID-LINK--CO)O">C@@HO[1]



Synonyms: BCX4430, Immucillin-A[1]

The structure features a deazapurine core, where the nitrogen at the 7-position of the purine ring is replaced by a carbon atom. This modification is crucial for its biological activity. The pyrrolidine ring mimics the ribose sugar of natural nucleosides.

Synthesis of Galidesivir

Several synthetic routes for **Galidesivir** have been reported, with a notable practical synthesis starting from the related compound BCX1777. An alternative approach involves the direct transformation of a protected nucleoside analog.

Synthesis Starting from BCX1777

A seven-step synthesis of **Galidesivir** starting from BCX1777 has been reported with an overall yield of 22-25%.[4] This route involves the initial synthesis of BCX1777, followed by its conversion to **Galidesivir**. A key highlight of a practical synthesis is the addition of a lithiated 9-deazapurine derivative to a stable tri-O-benzyl cyclic nitrone to form the imino-C-nucleoside skeleton. The final step involves a copper-catalyzed Ullmann-type amination to install the amino group on the heterocyclic moiety.

Direct Transformation Route

A direct synthetic route for the transformation of a nucleoside analog to **Galidesivir** has also been described.[4] This method involves the acetylation of the starting material, BCX1777, using acetic anhydride in pyridine to yield a tri-O-acetate derivative. This intermediate is then chlorinated using dimethylchloromethyleneammonium chloride. The final step is ammonolysis, which simultaneously introduces the amino group and cleaves the acetate protecting groups to yield **Galidesivir**.[4]

Experimental Protocols

Synthesis of **Galidesivir** from a Protected BCX1777 Intermediate (Illustrative Protocol based on reported schemes):

Step 1: Acetylation of BCX1777. To a solution of BCX1777 in pyridine, an excess of acetic
anhydride is added. The reaction mixture is stirred at room temperature until the reaction is
complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed



under reduced pressure, and the resulting tri-O-acetylated product is purified by column chromatography.

- Step 2: Chlorination. The purified tri-O-acetylated BCX1777 is dissolved in an appropriate
 aprotic solvent, such as dichloromethane. Dimethylchloromethyleneammonium chloride is
 added, and the reaction is stirred at a controlled temperature. The progress of the reaction is
 monitored by TLC. Upon completion, the reaction is quenched, and the chlorinated
 intermediate is extracted and purified.
- Step 3: Ammonolysis. The chlorinated intermediate is dissolved in a solution of ammonia in methanol. The reaction vessel is sealed and heated. The reaction is monitored by TLC until the starting material is consumed. The solvent is evaporated, and the crude product is purified by column chromatography to afford **Galidesivir**.

Quantitative Data

Table 1: In Vitro Antiviral Activity of Galidesivir (BCX4430)



Virus Family	Virus	Cell Line	EC50 (μM)	Reference
Filoviridae	Marburg Virus	Vero	4.4 - 6.7	[1]
Filoviridae	Ebola Virus	Vero	Potent Inhibition	[1]
Arenaviridae	Lassa Virus	Vero	43.0	[1]
Arenaviridae	Junin Virus	Vero	42.2	[1]
Bunyaviridae	Rift Valley Fever Virus	Vero	20.4 - 41.6	[1]
Flaviviridae	Yellow Fever Virus	Vero	Strong Inhibition	[1]
Flaviviridae	Zika Virus	Vero, Huh-7, RD	Strong Inhibition	[1]
Coronaviridae	MERS-CoV	Vero	>100	[3]
Coronaviridae	SARS-CoV	Vero	>100	[3]
Paramyxoviridae	Respiratory Syncytial Virus	-	3 - >100	[3]

Table 2: Pharmacokinetic Parameters of Galidesivir in

Healthy Volunteers (Phase 1 Clinical Trial)

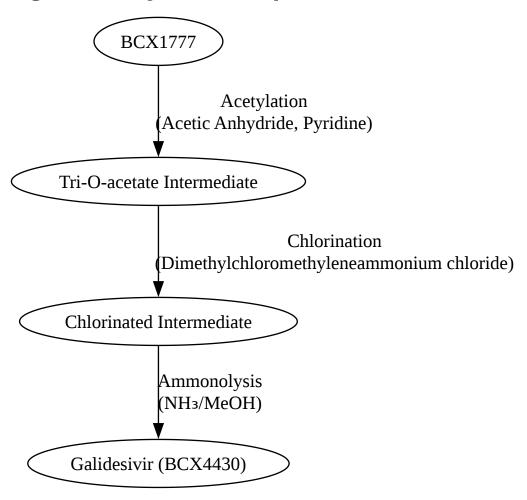
Route of Administration	Dose	C _{max} (ng/mL)	AUC (hr·ng/mL)	Reference
Intravenous	20 mg/kg	20,500	44,600	

Table 3: In Vivo Efficacy of Galidesivir in Animal Models



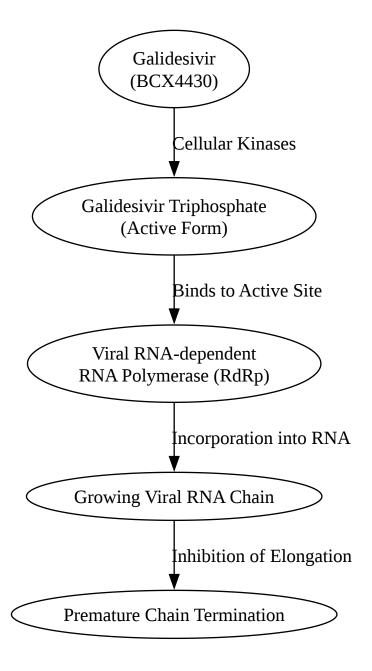
Virus	Animal Model	Treatment Regimen	Survival Rate (%)	Reference
Marburg Virus	Non-human primate	-	94	
Ebola Virus	Non-human primate	-	100	_

Signaling Pathways and Experimental Workflows



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- To cite this document: BenchChem. [In-Depth Technical Guide: Chemical Structure and Synthesis of Galidesivir (BCX4430)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663889#chemical-structure-and-synthesis-of-galidesivir-bcx4430]

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